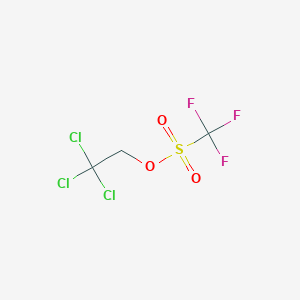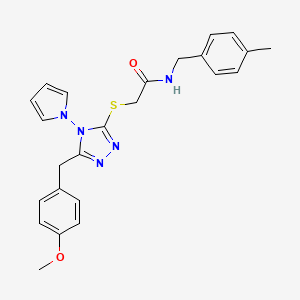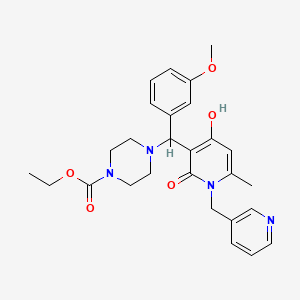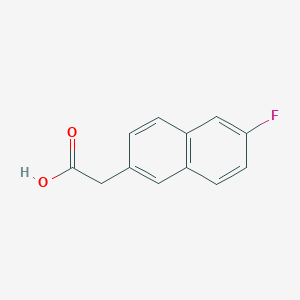
2,2,2-Trichloroethyl trifluoromethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trichloroethyl trifluoromethanesulfonate is a chemical compound with the molecular formula C3H2Cl3F3O3S. It is known for its use as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds. This compound is characterized by the presence of both trichloroethyl and trifluoromethanesulfonate groups, which contribute to its reactivity and utility in various chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,2,2-Trichloroethyl trifluoromethanesulfonate can be synthesized through the reaction of 2,2,2-trichloroethanol with trifluoromethanesulfonic anhydride. The reaction typically takes place in the presence of a base, such as triethylamine, to neutralize the acidic by-products. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trifluoromethanesulfonic anhydride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2,2,2-Trichloroethyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Elimination Reactions: Under certain conditions, it can undergo elimination reactions to form alkenes or other unsaturated compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile, and may require the presence of a base to facilitate the reaction .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific nucleophile used. For example, reaction with an amine can yield a trifluoromethanesulfonamide, while reaction with an alcohol can produce a trifluoromethanesulfonate ester .
Applications De Recherche Scientifique
2,2,2-Trichloroethyl trifluoromethanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of fluorinated compounds, which are valuable in pharmaceuticals and agrochemicals.
Biology: It can be used to modify biomolecules, such as proteins and nucleic acids, to study their structure and function.
Medicine: Fluorinated compounds synthesized using this reagent can have improved pharmacokinetic properties, making them useful in drug development.
Mécanisme D'action
The mechanism by which 2,2,2-Trichloroethyl trifluoromethanesulfonate exerts its effects involves the activation of the trifluoromethanesulfonate group, making it a good leaving group in substitution reactions. This activation facilitates the formation of new bonds with nucleophiles, leading to the synthesis of various fluorinated compounds. The molecular targets and pathways involved depend on the specific reaction and the nucleophile used .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,2-Trifluoroethyl trifluoromethanesulfonate: Similar in structure but with a trifluoroethyl group instead of a trichloroethyl group.
Phenyl trifluoromethanesulfonate: Contains a phenyl group instead of a trichloroethyl group.
Ethyl trifluoromethanesulfonate: Contains an ethyl group instead of a trichloroethyl group .
Uniqueness
2,2,2-Trichloroethyl trifluoromethanesulfonate is unique due to the presence of both trichloroethyl and trifluoromethanesulfonate groups, which provide distinct reactivity and stability. This combination makes it particularly useful in the synthesis of complex fluorinated compounds that are challenging to produce using other reagents .
Propriétés
IUPAC Name |
2,2,2-trichloroethyl trifluoromethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2Cl3F3O3S/c4-2(5,6)1-12-13(10,11)3(7,8)9/h1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJUHGAPHHHTBAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(Cl)(Cl)Cl)OS(=O)(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2Cl3F3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2,6-dichlorophenyl)-5-{1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}-4-isoxazolecarbonitrile](/img/structure/B2707760.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((6-(methoxymethyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2707761.png)

![2-[(5-Chloropyrimidin-2-yl)amino]cyclobutan-1-ol](/img/structure/B2707763.png)
![6-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]pyridine-3-carboxamide](/img/structure/B2707764.png)

![ethyl 2-(4-acetylbenzamido)-5-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methylthiophene-3-carboxylate](/img/structure/B2707766.png)
![[5-(2-Methoxyphenyl)-14-methyl-7-{[(4-methylphenyl)methyl]sulfanyl}-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2707772.png)
![(3-(Benzo[d]thiazol-2-yl)bicyclo[1.1.1]pentan-1-yl)methanol](/img/structure/B2707774.png)

![N-(2,6-difluorophenyl)-4-[methyl(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2707776.png)

![3-{[1-(Morpholin-4-yl)cyclobutyl]methyl}-1-(3-phenylpropyl)urea](/img/structure/B2707779.png)
